molecular formula C17H15ClN4O2S B3570871 N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3570871
M. Wt: 374.8 g/mol
InChI Key: YMZAGUNHVFWYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea, also known as CM-272, is a small molecule compound that has shown potential as a therapeutic agent for the treatment of cancer. The compound has been synthesized using a variety of methods and has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but several studies have suggested that it may act by inhibiting the activity of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a key role in regulating cellular redox balance and is overexpressed in many types of cancer. Inhibition of TrxR by N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea may lead to an increase in reactive oxygen species (ROS) and a decrease in antioxidant defenses, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest and apoptosis, the compound has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to increase the expression of several tumor suppressor genes, including p53 and p21, and to decrease the expression of several oncogenes, including c-Myc and Bcl-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea for lab experiments is its potent anticancer activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for developing new cancer therapies. However, one of the limitations of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of new synthetic methods for the compound that may improve its solubility or increase its potency. Another area of interest is the further characterization of the compound's mechanism of action, which may lead to the identification of new targets for cancer therapy. Finally, there is a need for more extensive preclinical testing of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea in animal models, which may help to establish its safety and efficacy for use in humans.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied in scientific research for its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-24-14-8-2-11(3-9-14)10-15-21-22-17(25-15)20-16(23)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZAGUNHVFWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.